3-Fluoro-2,4-diiodopyridine
Overview
Description
3-Fluoro-2,4-diiodopyridine is a heterocyclic organic compound with the molecular formula C5H2FI2N. It is a pyridine derivative where fluorine and iodine atoms are substituted at the 3rd, 2nd, and 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-diiodopyridine typically involves halogenation reactions. One common method is the direct iodination of 3-fluoropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,4-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmospheres.
Major Products Formed:
Substitution Reactions: Products include azido or thiolated pyridine derivatives.
Coupling Reactions: Products are typically biaryl or alkyl-substituted pyridines.
Scientific Research Applications
3-Fluoro-2,4-diiodopyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential to inhibit cancer cell growth and induce apoptosis.
Fluorescent Probes: The compound is investigated for use as a fluorescent probe in imaging applications within biological systems.
Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-2,4-diiodopyridine exerts its effects, particularly in medicinal applications, involves its interaction with cellular targets. It is believed to interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2-Fluoro-3,4-diiodopyridine
- 3-Fluoro-4-iodopyridine
- 2-Chloro-3-fluoro-5-iodopyridine
Comparison: 3-Fluoro-2,4-diiodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different selectivity and potency in biological assays, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-fluoro-2,4-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLNPFOQAHWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433953 | |
Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153035-06-4 | |
Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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